molecular formula C21H31ClFN3O2 B133860 Pipamperone dihydrochloride CAS No. 2448-68-2

Pipamperone dihydrochloride

Cat. No.: B133860
CAS No.: 2448-68-2
M. Wt: 411.9 g/mol
InChI Key: UBQRWZFMJULMLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pipamperone hydrochloride involves the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound, which is then reacted with piperonyl chloride to yield pipamperone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of pipamperone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pipamperone dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogenation and other substitution reactions can occur, altering the chemical structure of pipamperone hydrochloride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include various metabolites and derivatives of pipamperone hydrochloride, which may have different pharmacological properties.

Scientific Research Applications

Pipamperone dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

2448-68-2

Molecular Formula

C21H31ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H

InChI Key

UBQRWZFMJULMLP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl

Key on ui other cas no.

2448-68-2

Pictograms

Irritant

Related CAS

1893-33-0 (Parent)

Synonyms

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride;  _x000B_Pipamperone Hydrochloride;  Dipiperon;  Piperonil;  Propitan;  R4050; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pipamperone dihydrochloride
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Pipamperone dihydrochloride
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Pipamperone dihydrochloride
Reactant of Route 4
Pipamperone dihydrochloride
Reactant of Route 5
Reactant of Route 5
Pipamperone dihydrochloride
Reactant of Route 6
Pipamperone dihydrochloride

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